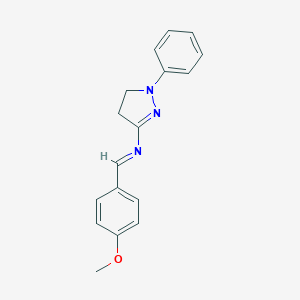![molecular formula C22H22N2O2S B386305 N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B386305.png)
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that combines aniline, naphthalene, and acetamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,3-dimethylaniline: This can be synthesized from 2,3-dimethylbenzene through nitration, reduction, and diazotization reactions.
Formation of 2-(2,3-dimethylanilino)-2-oxoethyl chloride: This intermediate is prepared by reacting 2,3-dimethylaniline with chloroacetyl chloride in the presence of a base such as pyridine.
Synthesis of this compound: The final compound is obtained by reacting 2-(2,3-dimethylanilino)-2-oxoethyl chloride with 2-naphthylamine in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(2-methylphenyl)acetamide
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both aniline and naphthalene moieties provides distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C22H22N2O2S |
|---|---|
Peso molecular |
378.5g/mol |
Nombre IUPAC |
2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C22H22N2O2S/c1-15-6-5-9-20(16(15)2)24-22(26)14-27-13-21(25)23-19-11-10-17-7-3-4-8-18(17)12-19/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
JMZOFBDZNVZZHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)

![Diethyl 2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethylphosphonate](/img/structure/B386231.png)

![N-[2-(2-chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]-N,N-dimethylamine](/img/structure/B386233.png)
![1-phenyl-3-[(triphenylphosphoranylidene)amino]-4,5-dihydro-1H-pyrazole](/img/structure/B386234.png)




![N,N-dimethyl-N'-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]imidoformamide](/img/structure/B386243.png)

